

# An In-depth Technical Guide to 2,2-Dimethylbutane-1,4-diol

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## Compound of Interest

Compound Name: 2,2-Dimethylbutane-1,4-diol

Cat. No.: B1353512

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-dimethylbutane-1,4-diol**, a unique aliphatic diol. The information presented herein covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its potential applications in research and drug development, with a focus on its role as a chemical building block.

## Chemical Identity and Properties

**2,2-Dimethylbutane-1,4-diol** is an organic compound with the IUPAC name **2,2-dimethylbutane-1,4-diol**.<sup>[1]</sup> It is characterized by a butane backbone with hydroxyl groups at positions 1 and 4, and two methyl groups at position 2, creating a sterically hindered quaternary carbon center. This structure imparts unique properties relevant for applications in medicinal chemistry and materials science.

## Compound Identification

The compound is identified by the following descriptors:

Identifier	Value
IUPAC Name	2,2-dimethylbutane-1,4-diol
CAS Number	32812-23-0
Molecular Formula	C <sub>6</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	118.17 g/mol
InChI Key	GQSZUUPRBBBHRI-UHFFFAOYSA-N
SMILES	CC(C)(CCO)CO

(Data sourced from PubChem CID 10887879)[1][2]

## Physicochemical Data

Quantitative data for **2,2-dimethylbutane-1,4-diol** is summarized below. Most available data is based on computational models.

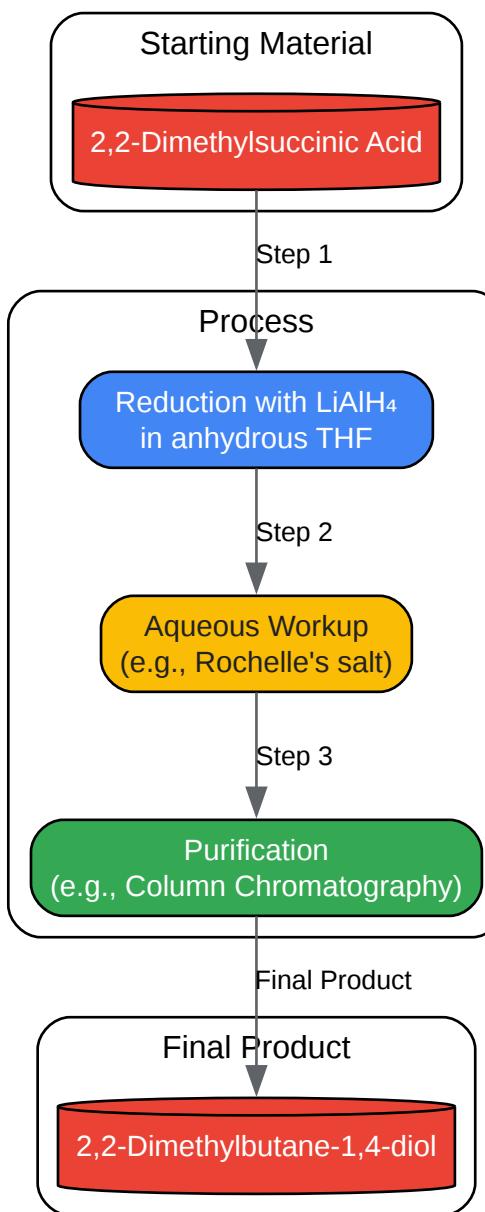
Property	Value	Source
Molecular Weight	118.17 g/mol	Computed
XLogP3	0.4	Computed
Hydrogen Bond Donors	2	Computed
Hydrogen Bond Acceptors	2	Computed
Rotatable Bond Count	3	Computed
Topological Polar Surface Area	40.5 Å <sup>2</sup>	Computed
Monoisotopic Mass	118.09938 Da	Computed

(Data sourced from PubChem CID 10887879)[1]

## Synthesis and Experimental Protocols

The most viable synthetic route to **2,2-dimethylbutane-1,4-diol** is through the reduction of a dicarboxylic acid precursor, 2,2-dimethylsuccinic acid.<sup>[3]</sup> This method is a standard and effective way to produce diols.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2,2-dimethylbutane-1,4-diol**.

## Detailed Experimental Protocol: Synthesis

This protocol describes the reduction of 2,2-dimethylsuccinic acid using lithium aluminum hydride ( $\text{LiAlH}_4$ ).

### Materials:

- 2,2-dimethylsuccinic acid
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Anhydrous tetrahydrofuran (THF)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Potassium sodium tartrate tetrahydrate (Rochelle's salt)
- Deionized water
- Ethyl acetate
- Silica gel for column chromatography

### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (2.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
- **Addition of Reactant:** Cool the suspension to 0°C using an ice bath. Dissolve 2,2-dimethylsuccinic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the  $\text{LiAlH}_4$  suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.

- **Work-up and Quenching:** Cool the reaction mixture to 0°C. Cautiously quench the excess LiAlH<sub>4</sub> by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
- **Extraction:** Filter the resulting slurry through a pad of Celite, washing the filter cake thoroughly with THF and ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **2,2-dimethylbutane-1,4-diol**.<sup>[3]</sup>

## Applications in Research and Drug Development

While specific applications of **2,2-dimethylbutane-1,4-diol** are not extensively documented, its structure suggests significant potential as a scaffold or building block in medicinal chemistry. Diols are crucial intermediates in the synthesis of a wide array of biologically active molecules. <sup>[4][5]</sup>

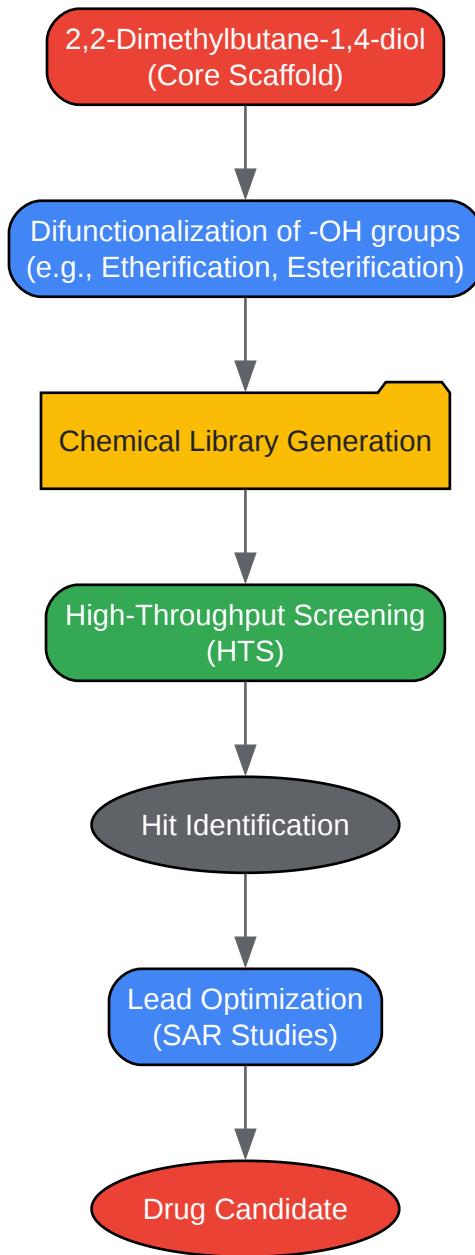
## Role as a Molecular Scaffold

The **2,2-dimethylbutane-1,4-diol** structure offers a unique combination of features:

- **Steric Hindrance:** The quaternary carbon (a neopentyl-like center) provides steric bulk, which can be used to control molecular conformation and shield adjacent functional groups from metabolic degradation.
- **Difunctionality:** The two primary hydroxyl groups allow for the symmetric or asymmetric introduction of other functionalities, enabling the creation of diverse chemical libraries for screening.
- **Conformational Rigidity:** The gem-dimethyl group can restrict bond rotation, making it a useful scaffold for designing ligands that fit into specific protein binding pockets.

## Potential Application Workflow in Drug Discovery

The following diagram illustrates a logical workflow for utilizing **2,2-dimethylbutane-1,4-diol** as a core scaffold in a drug discovery program.



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Caption: Logical workflow for drug discovery using the diol scaffold.

## Protocol: Dichlorination for Further Synthesis

This protocol details the conversion of **2,2-dimethylbutane-1,4-diol** into its dichlorinated analog, a versatile intermediate for introducing the scaffold via nucleophilic substitution.[6]

#### Materials:

- **2,2-dimethylbutane-1,4-diol**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Dry pyridine
- Anhydrous dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate solution

#### Procedure:

- Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve **2,2-dimethylbutane-1,4-diol** (0.1 mol) and dry pyridine (0.02 mol) in anhydrous DCM (100 mL).[6]
- Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride (0.22 mol) dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10°C.[6]
- Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor completion by TLC or GC.[6]
- Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and water.[6]
- Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude 1,4-dichloro-2,2-dimethylbutane can be purified by vacuum distillation.[6]

## Safety and Handling

**2,2-Dimethylbutane-1,4-diol** is classified with the following GHS hazard statements:

- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Handling Precautions:

- Work in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a cool, dry place.

## Conclusion

**2,2-Dimethylbutane-1,4-diol** is a structurally interesting and synthetically accessible chemical. Its unique neopentyl-like core combined with difunctional primary hydroxyl groups makes it a promising building block for applications in medicinal chemistry and materials science. The detailed synthetic protocols provided in this guide offer a clear pathway for its preparation and further functionalization, enabling its exploration in drug discovery programs and other advanced research endeavors.

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